1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Description
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine (CAS: 1886967-52-7) is a bicyclic amine featuring a strained bicyclo[1.1.1]pentane core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a methanamine (-CH₂NH₂) group at the 1-position. The compound is commonly synthesized as a hydrochloride salt to enhance stability and solubility .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKDQRUDSLKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluoromethyl group and the methanamine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₁F₃N (free base), C₇H₁₁F₃N·HCl (hydrochloride).
- Molecular Weight : ~173.17 (free base), ~209.63 (hydrochloride).
- Structural Features :
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Electronic Differences
- Trifluoromethyl vs. Difluoroethyl : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -CH₂CF₂H, which may improve binding to electron-deficient biological targets .
- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl analog (C₁₃H₁₆FN) introduces aromaticity, which could enhance binding to hydrophobic pockets but reduce aqueous solubility due to increased hydrophobicity .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated (e.g., -CH₃) or mono-fluorinated analogs. For example, the trifluoromethyl derivative has a higher predicted logP (~2.5) than the 3-methyl analog (~1.8) .
- Solubility : Hydrochloride salts (e.g., CAS 1886967-52-7) generally exhibit better aqueous solubility than free bases, though excessive lipophilicity from -CF₃ may still limit solubility .
Biological Activity
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine, also known as a bicyclic amine derivative, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound has been studied for its interactions with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : CHFN
- Molecular Weight : 165.16 g/mol
- CAS Number : 1886967-48-1
- Structural Characteristics : The trifluoromethyl group enhances lipophilicity, which may influence the compound's biological activity.
The biological activity of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. The bicyclic structure can mimic certain neurotransmitters, potentially leading to modulation of receptor activity.
Research Findings
Several studies have explored the pharmacological effects of this compound:
- Neurotransmitter Interaction : Research indicates that compounds with bicyclic structures can exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety disorders. This suggests potential applications in treating conditions such as depression and anxiety .
- Antidepressant Activity : In animal models, derivatives of bicyclo[1.1.1]pentanes have shown promise in reducing depressive-like behaviors, indicating that 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine may have similar effects .
Case Studies
Synthesis and Derivatives
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves the reaction of trifluoromethyl-substituted precursors with amine groups under controlled conditions to yield high-purity products suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine in laboratory settings?
- Answer : Based on SDS guidelines for structurally similar amines (e.g., bicyclic and trifluoromethyl-containing compounds), key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
- Storage : Store in a dry, inert atmosphere (e.g., nitrogen) at 2–8°C to maintain stability .
- Spill Management : Avoid dust generation; use absorbent materials for containment and dispose of as hazardous waste .
Q. What synthetic routes are reported for 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine?
- Answer : While direct synthesis data for this compound is limited, analogous bicyclo[1.1.1]pentane derivatives are synthesized via:
- Cyclopropanation : Ring-opening of bicyclo[1.1.1]pentane precursors with trifluoromethylating agents (e.g., CF₃I) under UV light .
- Reductive Amination : Reaction of bicyclo[1.1.1]pentane ketones with ammonia or amine derivatives in the presence of reducing agents like NaBH₄ .
Table 1 : Comparison of Methods
| Method | Yield (%) | Purity (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Cyclopropanation | 60–75 | 90–95 | Side-product formation | |
| Reductive Amination | 45–65 | 85–90 | Over-reduction of intermediates |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Standard analytical techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration; ¹H/¹³C NMR for bicyclo framework verification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C₈H₁₁F₃N) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The rigid bicyclo[1.1.1]pentane core:
- Enhances Metabolic Stability : Reduces oxidative metabolism due to steric hindrance .
- Improves Bioavailability : Acts as a bioisostere for tert-butyl or aromatic groups, improving solubility and membrane permeability .
- Case Study : Derivatives of similar bicycloamines show 2–3× increased potency in enzyme inhibition assays compared to linear analogs .
Q. What experimental strategies can resolve contradictions in reported toxicity data for trifluoromethyl-containing amines?
- Answer : Discrepancies may arise from impurities or assay conditions. Mitigation approaches include:
- Tiered Toxicity Screening :
In Vitro Assays : Test cytotoxicity (e.g., HepG2 cells) and genotoxicity (Ames test) .
Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive intermediates (e.g., fluorinated metabolites) .
- Control for Purity : Re-test compounds after rigorous purification (e.g., recrystallization or preparative HPLC) .
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer : AI-driven tools (e.g., retrosynthesis planners) leverage databases like Reaxys and Pistachio to:
- Predict Feasible Routes : Prioritize reactions with high atom economy (e.g., cycloadditions over multi-step sequences) .
- Optimize Parameters : Simulate solvent effects (e.g., DMF vs. THF) and catalyst loading to maximize yield .
- Example : A Reaxys-based model reduced side-product formation by 40% in a related trifluoromethylamine synthesis .
Q. What role does the trifluoromethyl group play in modulating the compound’s biological activity?
- Answer : The CF₃ group:
- Enhances Binding Affinity : Forms strong hydrophobic interactions with protein pockets (e.g., kinase ATP sites) .
- Alters pKa : The electron-withdrawing effect lowers the amine’s basicity (pKa ~8.5), improving membrane penetration .
- Case Study : In a 2024 study, CF₃-substituted bicycloamines showed 10× higher selectivity for serotonin receptors vs. non-fluorinated analogs .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
